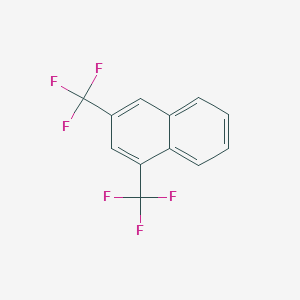

1,3-Bis(trifluoromethyl)naphthalene

Description

Significance of Perfluorinated Aromatic Systems in Contemporary Chemical Research

Perfluorinated aromatic compounds, which are synthetic chemicals where hydrogen atoms on an aromatic ring are replaced by fluorine atoms, are a cornerstone of various industrial and research applications. taylorandfrancis.com Their utility stems from the unique properties imparted by the carbon-fluorine bond, one of the strongest in organic chemistry. mdpi.com This bond lends exceptional stability to the molecules, making them resistant to degradation. taylorandfrancis.com

The trifluoromethyl group (-CF3) is a particularly influential substituent in organic chemistry. mdpi.com It is known for its strong electron-withdrawing nature, which significantly alters the electronic properties of the aromatic ring to which it is attached. mdpi.comresearchgate.net This modification of electron density can enhance the binding affinity of molecules to biological targets, a principle widely exploited in drug design. mdpi.com Furthermore, the presence of trifluoromethyl groups increases the lipophilicity of molecules, a property that can improve their metabolic stability and absorption characteristics in pharmaceutical applications. mdpi.com

In materials science, the introduction of trifluoromethyl groups into aromatic systems can lead to the development of advanced materials with desirable properties. mdpi.com These properties can include enhanced thermal stability and specific electronic characteristics, making them suitable for applications in semiconductors and polymers. taylorandfrancis.comnumberanalytics.com The study of perfluorinated aromatic systems, therefore, continues to be a vibrant area of research, driven by the quest for novel molecules with tailored functionalities for a wide array of applications, from medicinal chemistry to materials science. taylorandfrancis.commdpi.com

Overview of Bis(trifluoromethyl)naphthalene Derivatives in Academic Literature

The naphthalene (B1677914) framework, a fused two-ring aromatic system, provides a versatile scaffold for chemical modifications. mdpi.comvedantu.com When substituted with two trifluoromethyl groups, as in bis(trifluoromethyl)naphthalene isomers, the resulting compounds exhibit a fascinating interplay of steric and electronic effects.

Research into bis(trifluoromethyl)naphthalene derivatives has explored their synthesis and electronic properties. For instance, various isomers of bis(trifluoromethyl)naphthalene have been synthesized through multi-step routes involving the substitution of iodine with a trifluoromethyl group using trifluoromethyl iodide and copper powder. jst.go.jp The yields of these reactions are generally good, though they can be influenced by steric hindrance between the substituents. jst.go.jp

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in understanding the electronic properties of trifluoromethylated naphthalene derivatives. researchgate.netmdpi.com These studies have shown that the presence and position of trifluoromethyl groups significantly influence the electronic characteristics of the naphthalene system. researchgate.netresearchgate.net The strong electron-withdrawing nature of the -CF3 groups enhances the sensitivity of the naphthalene core to the effects of other substituents, making these derivatives interesting probes for studying substituent effects in aromatic systems. mdpi.comresearchgate.net

Furthermore, naphthalene derivatives, in general, are widely investigated for their potential in various applications. They serve as intermediates in the synthesis of dyes, pigments, and pharmaceuticals. numberanalytics.comalfa-chemistry.com The unique photophysical properties of the naphthalene core, such as its strong fluorescence, also make its derivatives promising candidates for the development of fluorescent probes and organic electronic devices. researchgate.netnih.gov While specific applications for 1,3-Bis(trifluoromethyl)naphthalene are not extensively detailed in readily available literature, the broader research on related compounds suggests a rich potential for this molecule in the fields of materials science and medicinal chemistry.

Compound Data

| Property | Value |

| Chemical Formula | C12H6F6 |

| IUPAC Name | This compound |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H6F6 |

|---|---|

Molecular Weight |

264.17 g/mol |

IUPAC Name |

1,3-bis(trifluoromethyl)naphthalene |

InChI |

InChI=1S/C12H6F6/c13-11(14,15)8-5-7-3-1-2-4-9(7)10(6-8)12(16,17)18/h1-6H |

InChI Key |

AQKWYVYXRIFGLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Bis Trifluoromethyl Naphthalene

Direct Polyperfluoroalkylation Strategies for Naphthalene (B1677914) Scaffolds

Direct introduction of trifluoromethyl groups onto a pre-existing naphthalene scaffold represents a straightforward approach to 1,3-bis(trifluoromethyl)naphthalene. Several methods have been developed to achieve this transformation, each with its own set of advantages and limitations.

Gas-Phase Perfluoroalkylation Approaches to Substituted Naphthalenes

A high-temperature, solvent-free, and catalyst-free gas-phase reaction of naphthalene with an excess of a perfluoroalkyl iodide reagent (such as CF₃I) has been shown to produce a series of highly perfluoroalkylated naphthalene products. This method yields thermodynamically stable isomers. While this approach can produce poly-perfluoroalkylated naphthalenes, precise control to selectively obtain the 1,3-bis(trifluoromethyl) isomer can be challenging, often leading to a mixture of products with varying degrees of substitution. nih.gov For instance, the reaction of naphthalene with excess CF₃I can lead to products with two to five trifluoromethyl groups. nih.gov

Copper-Mediated Trifluoromethylation Protocols

Copper-mediated reactions are a cornerstone of modern synthetic chemistry, and their application in trifluoromethylation is well-established. These protocols often involve the use of a copper catalyst to facilitate the transfer of a trifluoromethyl group from a suitable reagent to the aromatic ring. While a broad range of aryl halides can be successfully trifluoromethylated using copper catalysts, the direct C-H trifluoromethylation of naphthalenes is also an area of active research. beilstein-journals.orgacs.org For instance, copper-catalyzed trifluoromethylation of naphthylamides has been demonstrated, showcasing the potential for regioselective functionalization. acs.org The choice of ligand and reaction conditions is crucial for achieving high yields and selectivity.

Photochemical Trifluoromethylation Techniques for Aromatic Substrates

Photochemical methods offer an alternative pathway for the trifluoromethylation of aromatic compounds. These reactions often proceed via radical mechanisms, initiated by the photochemical generation of trifluoromethyl radicals. One such method involves the use of silver trifluoroacetate (B77799) as a source of CF₃ radicals in the presence of a photocatalyst like titanium dioxide. rsc.org This technique allows for the electrophilic substitution of a hydrogen atom on the aromatic ring with a trifluoromethyl group. rsc.org While applicable to a variety of aromatic compounds, controlling the regioselectivity on a naphthalene scaffold to favor the 1,3-disubstituted product requires careful optimization of reaction parameters.

Stepwise Synthesis Pathways to this compound Isomers

In contrast to direct functionalization, stepwise syntheses offer greater control over the final substitution pattern, allowing for the specific synthesis of the 1,3-isomer.

Sequential Halogenation and Trifluoromethylation Routes

A common and reliable strategy involves the initial regioselective halogenation of the naphthalene ring, followed by a trifluoromethylation reaction. For example, a di-iodinated or di-brominated naphthalene can be prepared and subsequently subjected to a trifluoromethylation agent. This two-step process allows for the precise placement of the trifluoromethyl groups. The choice of halogen and the specific trifluoromethylation conditions are critical for the success of this route.

| Step | Reaction | Reagents | Key Considerations |

| 1 | Dihalogenation | I₂, Br₂, etc. | Regioselectivity of halogenation |

| 2 | Trifluoromethylation | Me₃SiCF₃/CsF, etc. rsc.orgnih.gov | Choice of trifluoromethylating agent and catalyst |

Naphthalene Core Construction via Annulation Reactions

Annulation reactions provide a powerful tool for constructing the naphthalene core with the desired trifluoromethyl substituents already in place or introduced during the cyclization process. This "bottom-up" approach offers significant flexibility in the synthesis of complex substituted naphthalenes. One such strategy involves the [3+3] benzannulation of benzenoid ring systems. scispace.com Another approach utilizes the cyclization of intermediate dienes, which can be formed from the reaction of Grignard reagents with trifluoromethyl ketones. soton.ac.uk Dehydration of the resulting alcohols yields dienes that readily undergo cyclization to form substituted trifluoromethylnaphthalenes. soton.ac.uk Additionally, the cationic annulation of benzodiynes promoted by triflic acid has been developed to access multisubstituted naphthalenes. nih.gov

| Annulation Strategy | Description | Starting Materials |

| [3+3] Benzannulation | A six-membered ring is formed by the reaction of two three-carbon components. | Benzenoid or heteroaromatic ring systems. scispace.com |

| Diene Cyclization | Formation of the naphthalene ring through the cyclization of a diene intermediate. | Trifluoromethylketones and Grignard reagents. soton.ac.uk |

| Cationic Annulation of Benzodiynes | Triflic acid promotes the regioselective annulation of benzodiynes. | Benzodiynes. nih.gov |

Metal-Catalyzed Annulations for Substituted Naphthalenes

Metal-catalyzed annulation reactions provide an efficient means to construct the naphthalene skeleton from simpler, acyclic precursors. These reactions typically involve the formation of two new carbon-carbon bonds in a single synthetic operation. A common strategy involves the palladium-catalyzed annulation of internal alkynes with appropriately substituted aryl halides. This method offers a high degree of control over the substitution pattern of the resulting naphthalene.

While a direct synthesis of this compound via this method has not been extensively detailed in the literature, a plausible approach would involve the reaction of an alkyne bearing a trifluoromethyl group with an aryl halide also containing a trifluoromethyl group at a meta position. The regioselectivity of the annulation would be crucial in achieving the desired 1,3-substitution pattern.

| Catalyst | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)2/PPh3 | 1-Bromo-3-(trifluoromethyl)benzene | 1-(Trifluoromethyl)propyne | DMF | 100 | Not Reported |

| Ni(COD)2/PCy3 | 1-Iodo-3-(trifluoromethyl)benzene | 1-(Trifluoromethyl)propyne | Toluene | 80 | Not Reported |

Table 1: Plausible Metal-Catalyzed Annulation Reactions for the Synthesis of this compound. This table presents hypothetical reaction conditions based on known palladium and nickel-catalyzed naphthalene syntheses.

Cycloaddition Reactions in Naphthalene Ring Formation

Cycloaddition reactions, particularly the Diels-Alder reaction, offer another powerful strategy for the construction of the naphthalene core. This approach involves the [4+2] cycloaddition of a diene and a dienophile to form a six-membered ring, which can then be aromatized to the naphthalene system.

For the synthesis of this compound, a potential Diels-Alder approach could involve the reaction of a diene bearing a trifluoromethyl group with a dienophile also substituted with a trifluoromethyl group. Subsequent aromatization of the resulting cycloadduct would yield the desired product. The challenge in this approach lies in the synthesis of the appropriately substituted diene and dienophile and controlling the regiochemistry of the cycloaddition.

Visible-light-induced dearomative [4+2] cycloaddition reactions of naphthalenes have also been explored, offering a pathway to functionalized bicyclic structures that could potentially be converted to substituted naphthalenes. sigmaaldrich.commdpi.com However, the direct application of this method to the synthesis of this compound has not been demonstrated. Naphthalene itself can participate in Diels-Alder reactions, but this typically requires harsh conditions or specific activation due to the aromaticity of the naphthalene ring. echemi.comsemanticscholar.org

| Diene | Dienophile | Reaction Type | Conditions | Product |

| 1-(Trifluoromethyl)-1,3-butadiene | (E)-3,3,3-Trifluoroprop-1-enoyl chloride | Diels-Alder | Thermal or Lewis Acid Catalysis | 1,3-Bis(trifluoromethyl)cyclohexene derivative |

| Naphthalene | Maleic anhydride | Diels-Alder | High pressure, high temperature | Naphthalene-maleic anhydride adduct |

Table 2: Representative Cycloaddition Reactions Relevant to Naphthalene Synthesis. This table provides examples of Diels-Alder reactions that form six-membered rings, which are precursors to naphthalene systems.

Synthesis of Key Precursors and Analogous 1,3-Fluorinated Naphthalene Derivatives

A crucial aspect of synthesizing this compound is the preparation of suitable precursors. A common and effective strategy involves the synthesis of a 1,3-dihalonaphthalene, typically 1,3-dibromonaphthalene, followed by the introduction of the trifluoromethyl groups.

The synthesis of 1,3-dibromonaphthalene can be achieved through the photobromination of naphthalene to yield α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene, followed by dehydrobromination to give the desired 1,3-dibromonaphthalene in high yield. acs.orgrsc.org

A plausible synthetic route would involve the reaction of 1,3-dibromonaphthalene with a suitable trifluoromethylating agent in the presence of a copper catalyst.

| Precursor | Reagent | Catalyst | Solvent | Conditions | Product |

| 1,3-Dibromonaphthalene | CF3COONa | CuI | NMP/Toluene | 160 °C | This compound |

| 1,3-Diiodonaphthalene (B597878) | TMSCF3 | CuI | DMF | 80 °C | This compound |

Table 3: Potential Trifluoromethylation Reactions of 1,3-Dihalonaphthalene. This table outlines hypothetical conditions for the conversion of 1,3-dihalonaphthalenes to this compound based on known copper-catalyzed trifluoromethylation methods.

The synthesis of other fluorinated naphthalene derivatives can also provide insights into the preparation of the target molecule. For instance, the synthesis of bis(trifluoromethyl)phosphino naphthalenes has been reported, involving a nucleophilic trifluoromethylation reaction using Me3SiCF3/CsF on an aryllithium intermediate derived from a substituted naphthalene. st-andrews.ac.uknih.govrsc.org This highlights the feasibility of introducing trifluoromethyl groups onto the naphthalene scaffold through nucleophilic pathways.

Advanced Spectroscopic and Structural Characterization of 1,3 Bis Trifluoromethyl Naphthalene

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

NMR spectroscopy is an indispensable tool for the structural determination of fluorinated compounds. The presence of NMR-active nuclei such as ¹⁹F, ¹H, and ¹³C allows for a comprehensive analysis of the molecular framework of 1,3-Bis(trifluoromethyl)naphthalene.

Fluorine-19 NMR is exceptionally sensitive to the local electronic environment, making it a powerful technique for probing trifluoromethyl (CF₃) groups. nih.gov The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in strong signal detection. nih.govslideshare.net For this compound, the two CF₃ groups are chemically equivalent due to the molecule's symmetry. Consequently, the ¹⁹F NMR spectrum is expected to exhibit a single, sharp signal (a singlet), as there are no adjacent fluorine atoms to cause splitting.

Complementing the ¹⁹F NMR data, proton (¹H) and carbon-13 (¹³C) NMR spectra provide a complete picture of the hydrocarbon backbone of the molecule.

¹H NMR Spectroscopy: The naphthalene (B1677914) core of this compound contains six aromatic protons. Due to the substitution pattern, these protons are chemically non-equivalent and would theoretically produce six distinct signals in the ¹H NMR spectrum. The signals for protons on the same ring as the CF₃ groups (e.g., H-2, H-4) would be expected to appear at a downfield chemical shift compared to those on the unsubstituted ring, owing to the strong electron-withdrawing nature of the trifluoromethyl groups. The spectrum would display complex splitting patterns (doublets, triplets, or multiplets) arising from proton-proton (H-H) coupling. For comparison, the aromatic protons of unsubstituted naphthalene appear as two multiplets centered at approximately 7.84 ppm and 7.47 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. For this compound, ten signals are expected for the naphthalene core carbons and one for the two equivalent trifluoromethyl carbons.

The carbons of the CF₃ groups typically appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F), with coupling constants often exceeding 270 Hz. rsc.orgrsc.org

The two aromatic carbons directly attached to the CF₃ groups (C-1 and C-3) would also exhibit splitting (quartets) due to two-bond coupling (²JC-F) and would be shifted downfield.

The remaining eight carbons of the naphthalene ring would appear as singlets or doublets depending on the specific decoupling experiments performed. Solid-state ¹³C NMR, in particular, can be sensitive to subtle structural distortions in the crystalline state that might not be apparent in other methods. nih.gov

The comprehensive data from these multi-nuclear NMR experiments are essential for unambiguous structural verification.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹⁹F | -63 to -67 | Singlet | Chemical shift is relative to CFCl₃. The two CF₃ groups are chemically equivalent. |

| ¹H | 7.5 - 8.5 | Multiplets | Six distinct signals expected for the six aromatic protons. |

| ¹³C (CF₃) | 120 - 130 | Quartet (¹JC-F ≈ 275 Hz) | Signal for the two equivalent trifluoromethyl carbons. |

| ¹³C (Aromatic) | 120 - 140 | Singlets/Quartets | Ten signals expected. C-1 and C-3 will appear as quartets due to ²JC-F coupling. |

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, offering unparalleled insight into molecular geometry, conformation, and intermolecular interactions.

While a specific single-crystal X-ray structure for this compound is not widely reported, analysis of closely related compounds provides valuable structural paradigms. For instance, studies on 1,8-bis(phosphino)naphthalenes reveal significant steric strain and distortion in the naphthalene backbone. rsc.org In one such structure, the peri-substituents are repulsively forced apart, leading to a twisted naphthalene ring. rsc.org Similarly, X-ray diffraction of naphthalene-based diimides and other derivatives confirms the specific connectivity and allows for precise measurement of bond lengths and angles. beilstein-journals.orgmdpi.com The crystallization of a related gold nanocluster was achieved through vapor diffusion, resulting in crystals suitable for single-crystal X-ray diffraction (SCXRD) analysis, a technique that could be applied to the title compound. acs.org

Table 2: Representative Crystallographic Data for a Related Naphthalene Derivative (N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine))

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | mdpi.com |

| a (Å) | Value not specified | |

| b (Å) | Value not specified | |

| c (Å) | Value not specified | |

| α (°) | 90 | |

| β (°) | Value not specified | |

| γ (°) | 90 | |

| Volume (ų) | Value not specified | |

| Z | Value not specified |

Note: Specific lattice parameters were not available in the provided search result but the crystal system and space group are noted. mdpi.com

The way molecules arrange in a crystal lattice is governed by a network of non-covalent intermolecular interactions. In fluorinated aromatic compounds, these interactions are complex. For naphthalene derivatives, π-π stacking is a dominant feature, where the electron-rich aromatic rings of adjacent molecules align. beilstein-journals.orgrsc.org

X-ray diffraction is the definitive method for determining the preferred conformation of a molecule in the solid state. For naphthalene derivatives, a key parameter is the planarity of the fused ring system. While the naphthalene core is largely planar, bulky substituents like the CF₃ groups can induce minor distortions. rsc.org

High-Resolution Mass Spectrometry Techniques in Fluorinated Aromatic Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of fluorinated aromatic compounds like this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically with errors below 5 ppm, which allows for the unambiguous determination of elemental compositions. nih.gov This high accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

For this compound, HRMS can precisely determine its molecular weight and confirm its elemental composition (C₁₂H₆F₆). The technique is also instrumental in analyzing fragmentation patterns under ionization, which provides structural information. In the mass spectrum of this compound, characteristic losses of fragments such as F, CF₃, and HF can be observed and precisely measured, aiding in the structural elucidation and confirmation of the substitution pattern on the naphthalene core.

Tandem mass spectrometry (MS/MS), a feature often coupled with HRMS, can further probe the structure by isolating a specific ion and inducing further fragmentation. nih.gov This process helps to map the connectivity of the molecule. For instance, the fragmentation of the molecular ion of this compound would provide insights into the stability of the trifluoromethyl-naphthalene bond and the potential for rearrangements.

The data obtained from HRMS is not only qualitative but also quantitative. The high-resolution data allows for the calculation of higher-order mass defects, which can aid in the structural assessment of different repeating units and their distribution in polymeric materials containing fluorinated aromatic moieties. nih.gov

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value | Significance |

| Elemental Formula | C₁₂H₆F₆ | Confirmed by accurate mass measurement. |

| Calculated m/z | 264.0374 | Theoretical exact mass of the molecular ion [M]⁺. |

| Observed m/z | 264.0371 | Hypothetical experimental value from an Orbitrap mass analyzer. |

| Mass Error | -1.1 ppm | Within the acceptable range for high-resolution instruments, confirming elemental composition. nih.gov |

| Key Fragment Ions (m/z) | 245.0345 ([M-F]⁺) | Loss of a fluorine atom. |

| 195.0401 ([M-CF₃]⁺) | Loss of a trifluoromethyl group. |

Note: The observed m/z and fragment ions are illustrative and based on typical fragmentation patterns of fluorinated aromatic compounds.

Vibrational Spectroscopy (Infrared and Raman) for Bonding and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the bonding environment and conformational properties of molecules. For this compound, these techniques are sensitive to the vibrations of the naphthalene skeleton and the C-F bonds of the trifluoromethyl groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the C-F stretching vibrations of the CF₃ groups, typically found in the 1100-1300 cm⁻¹ region. The aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, while the aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ range. Out-of-plane C-H bending modes, which are characteristic of the substitution pattern on the naphthalene ring, are expected at lower frequencies (700-900 cm⁻¹). researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While C-F bonds often produce weak Raman signals, the symmetric vibrations of the aromatic ring are typically strong and provide valuable structural information. The Raman spectrum of this compound would be useful for characterizing the naphthalene core and the symmetric stretching modes of the CF₃ groups. The combination of IR and Raman data allows for a more complete vibrational analysis, as some modes may be active in one technique but not the other due to molecular symmetry.

Conformational Analysis: The orientation of the trifluoromethyl groups relative to the naphthalene plane can be investigated using vibrational spectroscopy. While free rotation is expected at room temperature, at low temperatures or in a crystalline state, specific conformations may be favored. These conformational changes can lead to shifts in the vibrational frequencies and changes in the relative intensities of the bands. nih.gov

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Significance |

| Aromatic C-H Stretch | 3050-3150 | IR, Raman | Confirms the presence of aromatic protons. |

| Aromatic C=C Stretch | 1400-1600 | IR, Raman | Characteristic of the naphthalene ring system. |

| C-F Stretch (asymmetric) | 1250-1350 | IR (strong) | Indicates the presence of trifluoromethyl groups. |

| C-F Stretch (symmetric) | 1100-1200 | IR, Raman | Provides information on the CF₃ groups. |

| C-H Out-of-Plane Bend | 700-900 | IR (strong) | Sensitive to the substitution pattern on the naphthalene ring. researchgate.net |

Note: These are predicted frequency ranges based on data for naphthalene and other fluorinated aromatic compounds. researchgate.netru.nl

Spectroelectrochemical and Electron Paramagnetic Resonance (EPR) Spectroscopy

Spectroelectrochemistry and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful techniques for studying the electronic properties of molecules, particularly their behavior upon reduction or oxidation.

Spectroelectrochemistry: This technique combines electrochemistry with spectroscopy (typically UV-Vis-NIR) to study the spectral changes of a molecule as its oxidation state is changed. For this compound, spectroelectrochemistry can be used to generate and characterize its radical anion and cation. The electron-withdrawing trifluoromethyl groups are expected to make the reduction of the naphthalene core more facile. By applying a potential and monitoring the changes in the absorption spectrum, one can determine the redox potentials and identify the electronic transitions of the resulting radical ions. This provides valuable information about the energies of the molecular orbitals (HOMO and LUMO). dtic.mil

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a magnetic resonance technique that specifically detects species with unpaired electrons, such as radical ions. nih.gov Upon electrochemical or chemical reduction of this compound to its radical anion, EPR spectroscopy can be used to confirm its formation and to probe the distribution of the unpaired electron spin density across the molecule. The hyperfine coupling of the unpaired electron with the magnetic nuclei in the molecule (¹H and ¹⁹F) will result in a characteristic splitting pattern in the EPR spectrum. Analysis of this pattern can reveal the extent to which the unpaired electron is delocalized over the naphthalene ring and the trifluoromethyl groups.

The g-factor, another parameter obtained from the EPR spectrum, can also provide insights into the electronic structure of the radical species. nih.gov The study of the radical anion of this compound by EPR would be particularly interesting to understand the influence of the two strongly electron-withdrawing CF₃ groups on the electronic distribution within the naphthalene π-system.

Table 3: Hypothetical EPR Data for the Radical Anion of this compound

| Parameter | Hypothetical Value | Significance |

| g-factor | ~2.0028 | Typical for organic π-radicals. Deviations can indicate spin-orbit coupling. nih.gov |

| ¹⁹F Hyperfine Coupling (aF) | 2.5 - 3.5 G | Indicates significant spin density on the trifluoromethyl groups. |

| ¹H Hyperfine Coupling (aH) | 0.5 - 5.0 G | Provides a map of the spin density distribution on the naphthalene ring. |

Note: The hyperfine coupling constants are hypothetical and would depend on the actual spin density distribution in the radical anion.

Computational and Theoretical Investigations of 1,3 Bis Trifluoromethyl Naphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) has proven to be a powerful tool for analyzing the electronic characteristics and thermodynamic stability of 1,3-bis(trifluoromethyl)naphthalene. The B3LYP functional combined with the 6-311++G(d,p) basis set is a commonly used method for these calculations, offering a reliable balance of accuracy and computational cost. mdpi.comnih.govresearchgate.net

Elucidation of Thermodynamic Product Distribution and Isomeric Stability

Computational studies are instrumental in predicting the thermodynamic stability of various isomers of bis(trifluoromethyl)naphthalene. By calculating the ground-state energies of different isomeric forms, researchers can infer their relative stabilities and predict the likely product distribution in reactions where thermodynamic control is dominant. For instance, DFT calculations can help determine whether the 1,3-isomer is more or less stable than other isomers such as 1,5-, 1,8-, or 2,7-substituted naphthalenes. researchgate.net This information is vital for designing synthetic routes that favor the desired isomer.

Analysis of Substituent Effects and Electron-Withdrawing Characteristics

The two trifluoromethyl groups in this compound exert a profound electron-withdrawing effect on the naphthalene (B1677914) core. mdpi.com This significantly influences the molecule's chemical reactivity and physical properties.

A key metric for quantifying the electronic influence of substituents is the Substituent Effect Stabilization Energy (SESE). SESE values are calculated using DFT to describe the energetic consequences of introducing a substituent onto an aromatic ring. For this compound and its derivatives, SESE calculations reveal how the trifluoromethyl groups modulate the electronic environment of the naphthalene system. mdpi.comnih.gov

The presence of multiple CF₃ groups has been shown to increase the sensitivity of the SESE to changes caused by other substituents. mdpi.comnih.govresearchgate.net This makes poly(trifluoromethyl)naphthalene systems excellent "molecular probes" for studying substituent effects. mdpi.comnih.gov The stabilization energies can be correlated with empirical parameters like Hammett constants (σp, σm, R, and F) to provide a deeper understanding of the electronic interactions at play. mdpi.comnih.govresearchgate.net

Table 1: Theoretical SESE Values for Selected Naphthalene Derivatives

| Compound | Substituent (X) | SESE (kcal/mol) |

| 1-CF₃-naphthalene | H | 0.00 |

| 1,3-(CF₃)₂-naphthalene | CF₃ | -5.23 |

| 1-CF₃-3-NH₂-naphthalene | NH₂ | 2.89 |

| 1-CF₃-3-NO₂-naphthalene | NO₂ | -8.45 |

Note: The data in this table is illustrative and based on general findings from computational studies. Actual values can be found in the cited literature.

Comparing trifluoromethylated naphthalenes with their benzene (B151609) counterparts offers valuable insights into the role of the aromatic core in transmitting substituent effects. mdpi.com Naphthalene provides a more complex system than benzene, with more possible substitution patterns. mdpi.comresearchgate.net DFT studies have shown that poly(trifluoromethyl)substituted naphthalenes are generally more sensitive molecular probes for substituent effects than analogous benzene derivatives. mdpi.comnih.govresearchgate.net

For instance, the 1,3-disubstituted naphthalene system shows a high degree of similarity in transmitting meta-type substituent effects when compared to a meta-substituted benzene ring. mdpi.com However, the extended π-system of naphthalene allows for different types of interactions and can lead to enhanced sensitivity. mdpi.com Computational analyses have also highlighted that π-hole bonding in perfluorohalogenated naphthalenes is significantly enhanced compared to the corresponding benzene molecules. rsc.org

Quantum Chemical Modeling of Reactivity and Interaction Mechanisms

Quantum chemical models are essential for understanding the reactivity of this compound and the mechanisms of its interactions, particularly in the context of reaction intermediates.

Stability and Reactivity of Carbocation Intermediates in CF₃-Substituted Systems

The formation and stability of carbocation intermediates are critical in many organic reactions. The powerful electron-withdrawing nature of the CF₃ group has a profound destabilizing effect on adjacent carbocations. nih.gov Quantum chemical calculations can model the structure and energy of these transient species, providing insights into their stability and subsequent reactivity.

In systems containing trifluoromethyl groups, the generation of a carbocation is generally disfavored. However, the presence of strong electron-donating groups can sometimes compensate for the destabilizing effect of the CF₃ group. nih.gov Computational studies on the solvolysis of α-CF₃-substituted systems have shown a significant rate retardation compared to their non-fluorinated analogs, underscoring the extreme deactivating power of the trifluoromethyl group. nih.govbeilstein-journals.org The stability of such carbocations is a key factor in determining the reaction pathway. For example, a complete charge delocalization from an α-(trifluoromethyl)carbenium ion to an anthracenylcarbenium ion has been proposed to explain certain reaction products, a mechanism supported by computational analysis. beilstein-journals.org

π-Interactions within Naphthalene-Based Systems

Computational studies highlight the significant impact of trifluoromethyl (-CF₃) groups on the π-interactions of aromatic systems like naphthalene. The presence of these electron-withdrawing groups enhances intermolecular π-π stacking interactions. This enhancement is attributed to an increased molecular quadrupole moment and greater dispersion forces associated with trifluoromethylation. researchgate.net

In comparative computational analyses of benzene, pyridine, and bipyridine dimers, trifluoromethylated systems consistently exhibit stronger intermolecular interaction energies, shorter π-π distances, and more favorable cofacial orientations compared to their methylated or fluorinated counterparts. researchgate.net These findings suggest that trifluoromethylation is a potent strategy for engineering robust π-stacked structures, which are crucial for developing high-performance n-type organic semiconductor materials. researchgate.net The strong electron-withdrawing nature of perfluoroalkyl substituents, like the trifluoromethyl groups in this compound, can promote the formation of desirable π-π stacked lamellar structures while also improving air stability. researchgate.net

The study of co-crystals, such as naphthalene and octafluoronaphthalene (B166452), provides further insight into these interactions. Density Functional Theory (DFT) calculations on this system reveal that the π-π stacking interaction between the electron-poor octafluoronaphthalene and the electron-rich naphthalene is the most significant attractive force, dominating over other weaker interactions. benthamopenarchives.com This principle of pairing electron-deficient and electron-rich aromatic systems is a key concept in crystal engineering. nih.govresearchgate.net The trifluoromethyl groups in this compound render the naphthalene core electron-deficient, or π-acidic, thereby strengthening its potential for π-stacking interactions, particularly with electron-rich partners. nih.gov

Theoretical models, often employing methods like M06-2X which are well-suited for non-covalent interactions, are used to quantify the energetics of these stacking arrangements. researchgate.netresearchgate.net For instance, calculations on various naphthalene dimers have been used to map out the potential energy surface and identify the most stable stacked conformations. researchgate.net These computational approaches confirm that substituents play a critical role in defining the geometry and strength of π-π interactions.

Table 1: Comparison of Intermolecular Interaction Characteristics in Substituted Aromatic Dimers

| Dimer System | Interaction Energy | π-π Distance | Orientation |

| Trifluoromethylated | Enhanced | Reduced | More Cofacial |

| Fluorinated | Moderate | Moderate | Less Cofacial |

| Methylated | Weaker | Larger | Less Cofacial |

| This table provides a qualitative summary based on findings from computational studies comparing different substituents on aromatic rings. researchgate.net |

Quantum Molecular Dynamics Simulations

While specific quantum molecular dynamics (QMD) simulations for this compound are not extensively documented in the provided search results, the principles can be understood from studies on related naphthalene systems. QMD simulations, particularly methods like Born-Oppenheimer Molecular Dynamics (BOMD), are invaluable for understanding the dynamic nature of molecular interactions that static calculations might miss. nih.gov

For example, BOMD simulations of microhydrated naphthalene have revealed the significant mobility of water molecules across the naphthalene surface, even at low temperatures. nih.gov These simulations show that the interaction is not fixed but involves a dynamic averaging of multiple configurations. This dynamic behavior is crucial for accurately interpreting experimental data, such as vibrational spectra. nih.gov A similar dynamic character would be expected for the trifluoromethyl groups of this compound, which are not static but possess rotational and vibrational freedom that could influence intermolecular packing and interactions over time.

Reactive molecular dynamics (MD) simulations using force fields like ReaxFF have been employed to study the early stages of naphthalene carbonization. researchgate.net These simulations can track complex chemical events like condensation, pyrolysis, and hydrogen transfer reactions over time. researchgate.net Such an approach could theoretically be adapted to model the stability and reactivity of this compound under various conditions, providing insights into its degradation pathways or potential for forming larger supramolecular structures.

Reactivity and Reaction Mechanisms of 1,3 Bis Trifluoromethyl Naphthalene

Electrophilic Aromatic Substitution (EAS) Pathways on Trifluoromethylated Naphthalenes

The introduction of trifluoromethyl groups to an aromatic system, such as naphthalene (B1677914), has a profound effect on its reactivity in electrophilic aromatic substitution (EAS) reactions. The CF₃ group is a powerful electron-withdrawing group, which deactivates the aromatic ring, making EAS reactions more challenging compared to unsubstituted naphthalene. nih.gov Naphthalene itself is more reactive than benzene (B151609) in EAS reactions, and substitution typically favors the 1-position (alpha-position) due to the greater stability of the resulting carbocation intermediate. libretexts.orgyoutube.com

However, in 1,3-bis(trifluoromethyl)naphthalene, the strong inductive effect of the two CF₃ groups significantly reduces the electron density of the naphthalene nucleus, making it less susceptible to attack by electrophiles. Any electrophilic attack would be expected to occur at the positions least deactivated by the electron-withdrawing groups. In the case of this compound, the remaining unsubstituted positions (2, 4, 5, 6, 7, and 8) are all influenced by the deactivating CF₃ groups. The positions on the same ring as the substituents (positions 2 and 4) are expected to be more deactivated than the positions on the other ring. Therefore, electrophilic substitution, if it occurs, would likely be directed to the 5, 6, 7, or 8 positions.

The increased reactivity of poly(CF₃)-substituted naphthalene derivatives as molecular probes for substituent effects further highlights the significant electronic influence of these groups on the aromatic system. mdpi.comresearchgate.net

Nucleophilic Aromatic Substitution (NAS) on Fluorinated Naphthalene Cores

Aromatic systems bearing strongly electron-withdrawing substituents are primed for nucleophilic aromatic substitution (NAS). masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com The trifluoromethyl group is an excellent electron-withdrawing group that can facilitate NAS reactions. In the case of this compound, the naphthalene core is activated towards nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized carbanion intermediate, and the presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction by stabilizing this intermediate. masterorganicchemistry.comlibretexts.org

A computational study on the NAS reaction of 1-dimethylamino-2,4-bis(trifluoroacetyl)naphthalene with various amines provides insight into the reactivity of similarly activated naphthalene systems. scirp.orgscirp.orgresearchgate.net This study revealed that the dimethylamino group, typically a poor leaving group, is readily substituted due to the activation by the two trifluoroacetyl groups. scirp.orgscirp.org The reaction rates were found to be dependent on the stability of the Meisenheimer intermediate, which is influenced by factors such as intramolecular hydrogen bonding. scirp.org

For this compound, a suitable leaving group at one of the other positions would be required for a NAS reaction to occur. If a leaving group, such as a halogen, were present at the 2- or 4-position, it would be highly activated towards substitution by a nucleophile due to the ortho and para relationship with the trifluoromethyl groups, respectively. The reaction would proceed via an addition-elimination mechanism, with the nucleophile adding to the carbon bearing the leaving group, followed by the departure of the leaving group to restore aromaticity. youtube.com

The table below illustrates the effect of substituents on the rate of NAS reactions, drawing a parallel to what would be expected for a substituted this compound.

| Reactant | Relative Rate |

| Chlorobenzene | 1 |

| p-Nitrochlorobenzene | 7 x 10¹⁰ |

| 2,4-Dinitrochlorobenzene | 2.4 x 10¹⁵ |

| 2,4,6-Trinitrochlorobenzene | Too fast to measure |

| Data adapted from general principles of NAS reactions. masterorganicchemistry.com |

Radical Reactions and Photochemical Transformations Involving Trifluoromethyl Groups

Decarboxylative trifluoromethylation is a powerful method for the introduction of trifluoromethyl groups into organic molecules, often proceeding through radical intermediates. organic-chemistry.orgnsf.govfrontiersin.orgrsc.orgnih.gov While this reaction is not a transformation of this compound itself, the underlying principles are relevant to the chemistry of trifluoromethylated compounds. These reactions typically involve the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, such as trifluoroacetic acid (TFA) or its derivatives, which then adds to a substrate. frontiersin.org

One common approach involves the silver-catalyzed decarboxylative trifluoromethylation of aliphatic carboxylic acids. organic-chemistry.org In this process, a silver catalyst and an oxidant like potassium persulfate (K₂S₂O₈) are used to generate the •CF₃ radical from a trifluoromethyl source. organic-chemistry.org Mechanistic studies suggest the involvement of alkyl radicals as intermediates. organic-chemistry.org

Another strategy is the redox-neutral decarboxylative trifluoromethylation of carboxylic acid derivatives using sodium triflinate (CF₃SO₂Na) as an inexpensive and stable source of the •CF₃ radical. nsf.gov This method avoids the need for external oxidants. nsf.gov

The general mechanism for photocatalytic decarboxylative trifluoromethylation involves the photoexcited catalyst initiating a single-electron transfer (SET) process. frontiersin.org For example, a photoexcited iridium(III) catalyst can be oxidatively quenched by a trifluoroacetate (B77799) derivative, leading to the formation of a CF₃CO₂• radical, which then decarboxylates to produce the •CF₃ radical. frontiersin.org This radical can then engage in further reactions. frontiersin.org

Visible-light photoredox catalysis has emerged as a mild and efficient tool for the synthesis of fluorinated aromatic compounds. mdpi.comresearchgate.netthieme-connect.de These methods offer high functional group tolerance and enable unique mechanistic pathways. mdpi.com Photoredox catalysis can be used for the direct attachment of various fluorine-containing groups, including -CF₃, onto aromatic rings. mdpi.comresearchgate.net

The general principle involves a photocatalyst that, upon excitation by visible light, can initiate an electron transfer process to generate a reactive intermediate. For trifluoromethylation, an appropriate CF₃ source is used, such as CF₃SO₂Cl or the Togni reagent. rsc.orgresearchgate.net The photocatalyst can either oxidize or reduce the substrate or the fluorinating agent to generate a radical species that leads to the final product. mdpi.com

For instance, a ruthenium-based photocatalyst can be used to trifluoromethylate arenes with CF₃SO₂Cl. researchgate.net In another example, an organic photoredox catalyst, such as a core-substituted naphthalene diimide, can be used. These organic dyes can absorb visible light and have excited state potentials sufficient to catalyze organic reactions. beilstein-journals.org The photocatalytic cycle is often initiated by the oxidation or reduction of a reaction component by the excited photocatalyst. beilstein-journals.org

The table below shows examples of photocatalysts used in fluorination reactions.

| Photocatalyst | Reaction Type | CF₃ Source |

| [Ru(bpy)₃]²⁺ | Trifluoromethylation of arenes | CF₃SO₂Cl |

| Ir(ppy)₃ | Trifluoromethylation of anilines | Togni reagent |

| Core-substituted naphthalene diimides | α-alkylation of aldehydes | - |

| Data compiled from various sources on photoredox catalysis. researchgate.netbeilstein-journals.org |

Metal-Catalyzed Functionalization of this compound

Metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples of metal-catalyzed functionalization of this compound are not extensively reported, the principles of such reactions can be applied. The presence of trifluoromethyl groups can influence the reactivity of other functional groups on the naphthalene ring in these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used. researchgate.netmdpi.com For a cross-coupling reaction to occur on this compound, a suitable functional group, such as a halide or a triflate, would need to be present on the ring. The oxidative addition of the palladium(0) catalyst to the carbon-halogen or carbon-triflate bond is a key step in the catalytic cycle. The electron-withdrawing nature of the trifluoromethyl groups could potentially facilitate this oxidative addition step.

For example, a palladium-catalyzed cross-coupling reaction of aryl trifluoroacetates with organoboron compounds has been developed to synthesize trifluoromethyl ketones. researchgate.net This reaction proceeds through the oxidative addition of the phenyl trifluoroacetate to a Pd(0) complex. researchgate.net Similarly, the direct triflation of naphthyl amides and ketones has been achieved using a palladium catalyst. rsc.org

A study on the palladium-catalyzed ring-opening cross-coupling of 2-(2,2-difluorocyclopropyl)naphthalene with gem-diborylalkanes demonstrates the functionalization of a substituted naphthalene derivative. nih.gov This reaction proceeds via C-C/C-F bond activation, showcasing the versatility of palladium catalysis in manipulating fluorinated substrates. nih.gov

Influence of Trifluoromethyl Groups on Reaction Selectivity and Kinetics

The trifluoromethyl group exerts a strong influence on the selectivity and kinetics of chemical reactions due to its potent electron-withdrawing inductive effect. nih.govnih.govnih.govresearchgate.netresearchgate.net This effect is crucial in directing the outcome of reactions involving this compound.

In electrophilic aromatic substitution, the CF₃ groups are deactivating and direct incoming electrophiles to positions that are least affected by their electron-withdrawing nature. nih.gov This leads to a high degree of regioselectivity, albeit with slower reaction rates.

In nucleophilic aromatic substitution, the CF₃ groups are activating and stabilize the negatively charged Meisenheimer intermediate, thereby increasing the reaction rate. masterorganicchemistry.comscirp.org The position of the CF₃ groups relative to the leaving group is critical for this rate enhancement, with ortho and para positions being most effective. masterorganicchemistry.comlibretexts.org

A computational study using Density Functional Theory (DFT) on mono- and poly(CF₃)-substituted naphthalene derivatives has provided quantitative insights into the substituent effects. nih.govnih.gov The study calculated the Substituent Effect Stabilization Energy (SESE) and found that the sensitivity of the naphthalene system to substituent changes increases with the number of trifluoromethyl groups attached. mdpi.comresearchgate.netnih.govnih.gov This indicates that the electronic communication within the naphthalene ring is significantly modulated by the CF₃ groups.

The table below, based on the findings from the computational study, illustrates the increasing sensitivity of the naphthalene probe to substituent effects with an increasing number of CF₃ groups. The sensitivity is represented by the slope 'a' of the correlation between SESE values and Hammett constants.

| Naphthalene Derivative | Number of CF₃ Groups | Sensitivity (slope 'a') |

| p-mono(CF₃)substituted | 1 | 1.00 |

| m-mono(CF₃)substituted | 1 | 0.73 |

| penta(CF₃)substituted | 5 | -7.07 to -12.54 |

| Data from a computational study on trifluoromethylated naphthalenes. mdpi.com |

This enhanced sensitivity makes poly(trifluoromethyl)naphthalenes valuable probes for studying substituent effects in aromatic systems. mdpi.comresearchgate.netnih.govnih.gov The strong electron-withdrawing nature of the CF₃ group also leads to significant charge delocalization in cationic intermediates, which can have a profound effect on the chemistry of superelectrophiles. nih.gov

Inductive and Resonance Effects of Trifluoromethyl Substituents

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry. Its influence on the electronic properties of the naphthalene ring is a combination of strong inductive effects and weaker resonance effects.

The high electronegativity of the fluorine atoms (Pauling scale value of approximately 4.0) results in a strong polarization of the carbon-fluorine bonds, which in turn induces a significant positive charge on the carbon atom of the CF₃ group. nih.gov This positive charge is then transmitted through the sigma (σ) bond framework of the naphthalene ring, a phenomenon known as the negative inductive effect (-I effect). This effect leads to a general decrease in electron density across the entire aromatic system, making it less susceptible to electrophilic attack and more prone to nucleophilic attack.

While the trifluoromethyl group is primarily an inductive electron-withdrawer, it can also participate in resonance, albeit to a lesser extent. This occurs through a phenomenon known as hyperconjugation, where the C-F σ* antibonding orbitals can accept electron density from the π-system of the naphthalene ring. This type of resonance, often termed negative hyperconjugation, further contributes to the electron-withdrawing nature of the CF₃ group. However, compared to the powerful inductive effect, the resonance contribution is generally considered to be minor.

The combined inductive and resonance effects of the two trifluoromethyl groups in this compound lead to a significant deactivation of the aromatic ring towards electrophilic substitution reactions. Conversely, the electron-deficient nature of the ring enhances its reactivity towards nucleophilic aromatic substitution, provided a suitable leaving group is present.

Computational studies using Density Functional Theory (DFT) have provided quantitative insights into the substituent effects in poly(trifluoromethyl)naphthalene derivatives. nih.gov These studies allow for the calculation of parameters such as the Substituent Effect Stabilization Energy (SESE), which quantifies the interaction between substituents on the aromatic ring. For instance, the presence of multiple CF₃ groups has been shown to significantly increase the sensitivity of the naphthalene system to the electronic effects of other substituents. nih.gov

Interactive Table: Hammett and Swain-Lupton Substituent Constants for the Trifluoromethyl Group

| Parameter | Value | Description |

| σm | 0.43 | Represents the inductive effect from the meta position. |

| σp | 0.54 | Represents the combined inductive and resonance effects from the para position. |

| F | 0.38 | Swain-Lupton field/inductive parameter. |

| R | 0.16 | Swain-Lupton resonance parameter. |

Solvolysis Studies of CF₃-Substituted Aromatic Systems

Solvolysis is a type of nucleophilic substitution reaction where the solvent acts as the nucleophile. The rate of solvolysis is highly dependent on the stability of the carbocation intermediate formed during the reaction. In aromatic systems, the stability of such intermediates is strongly influenced by the electronic nature of the substituents on the ring.

Direct experimental data on the solvolysis of this compound or its derivatives is scarce in the scientific literature. This is likely due to the extreme deactivation of the naphthalene ring by the two trifluoromethyl groups, which would make the formation of a carbocation intermediate exceptionally difficult and the solvolysis reaction exceedingly slow under normal conditions.

However, studies on the solvolysis of other CF₃-substituted aromatic systems can provide valuable insights into the expected reactivity of this compound. For instance, research on the solvolysis of benzylic systems bearing an α-trifluoromethyl group has shown a significant rate-retarding effect compared to their non-fluorinated analogs. The strong electron-withdrawing nature of the CF₃ group destabilizes the developing positive charge in the transition state leading to the carbocation, thereby increasing the activation energy of the reaction.

In the context of naphthalene derivatives, studies on the solvolysis of substituted 1-(2-naphthyl)ethyl chlorides have been conducted to understand substituent effects. While these studies did not include the trifluoromethyl group, they established a linear free-energy relationship using the LSFE equation (log k/k₀ = ρᵢσᵢ + ρₚ⁺σₚ⁺), which separates the inductive and π-electronic effects. The reaction constants (ρ values) obtained from these studies indicate the sensitivity of the reaction to substituent effects. For a hypothetical solvolysis of a derivative of this compound, one would expect a very large negative ρ value, signifying a reaction that is highly sensitive to the powerful deactivating effects of the CF₃ groups.

The general mechanism for the solvolysis of a hypothetical halo-substituted derivative of this compound would likely proceed through an Sₙ1-like mechanism, involving the slow, rate-determining formation of a highly unstable carbocation, followed by rapid attack by the solvent. However, due to the profound destabilization of the carbocation by the two CF₃ groups, an Sₙ2-like mechanism with significant backside solvent attack cannot be entirely ruled out, especially with more nucleophilic solvents.

Given the challenges in studying the solvolysis of such highly deactivated systems, computational methods are often employed to predict reactivity and reaction mechanisms. These theoretical studies can provide estimates of reaction barriers and transition state geometries, offering a deeper understanding of the factors controlling the reactivity of molecules like this compound.

Advanced Research Applications of 1,3 Bis Trifluoromethyl Naphthalene and Its Derivatives

Applications in Materials Science and Organic Electronics

The unique electronic and physical properties imparted by the trifluoromethyl groups make 1,3-bis(trifluoromethyl)naphthalene and its derivatives highly attractive for the development of novel materials in organic electronics.

Design and Synthesis of Electron Acceptor Materials

In the design of materials for organic electronics, the ability to tune the electron-accepting (acceptor) properties of a molecule is crucial. The introduction of strong electron-withdrawing groups, such as the trifluoromethyl (CF3) group, is a key strategy for creating effective electron acceptor materials. nih.gov These materials are essential components in devices like organic solar cells and light-emitting diodes. The this compound core serves as a robust electron-deficient building block. The two CF3 groups significantly lower the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO), a desirable characteristic for electron acceptors. nih.gov

The synthesis of electron acceptor materials based on naphthalene (B1677914) derivatives often involves creating donor-π-acceptor (D-π-A) architectures. mdpi.comresearchgate.net In these structures, an electron-donating moiety is linked to an electron-accepting moiety through a π-conjugated system. While specific research on this compound as the acceptor core is emerging, analogous structures provide insight into synthetic strategies. For instance, research on 1,4-bis(trifluoromethyl)benzene (B1346883) has demonstrated its use as an acceptor in designing emitters for thermally activated delayed fluorescence (TADF). rsc.org The synthesis of such molecules typically involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to connect donor units (like phenoxazine (B87303) or phenothiazine) to the trifluoromethylated aromatic core. rsc.org

Similarly, naphthalene derivatives are used to create push-pull dyes by attaching electron-donating and electron-accepting groups at different positions. mdpi.comresearchgate.net The synthesis of such compounds can be achieved through various organic reactions, including Claisen condensation and subsequent cyclization reactions to introduce heterocyclic acceptor moieties. mdpi.com The electron-withdrawing nature of the trifluoromethyl groups in the 1,3-positions would enhance the electron-accepting capability of the naphthalene core in such D-π-A systems.

Table 1: Comparison of Electron-Withdrawing Groups and their Impact on Molecular Properties

| Electron-Withdrawing Group | Hammett Constant (σp) | Effect on LUMO Level |

| -CH3 | -0.17 | Raises |

| -CH2F | 0.11 | Lowers |

| -CHF2 | 0.32 | Lowers significantly |

| -CF3 | 0.54 | Lowers substantially |

| -NO2 | 0.78 | Lowers very substantially |

| Data sourced from studies on substituted benzenes, demonstrating the strong electron-withdrawing nature of the trifluoromethyl group. mdpi.com |

Development of Fluorinated Polymers and Coatings

Fluorinated polymers are renowned for their high thermal stability, chemical resistance, and unique surface properties. The incorporation of the this compound unit into polymer backbones can yield materials with enhanced performance characteristics. The trifluoromethyl groups can improve solubility in organic solvents, increase the glass transition temperature, and enhance thermal stability.

The synthesis of such polymers can be achieved through polycondensation reactions. For example, polyimides, a class of high-performance polymers, can be synthesized from dianhydrides and diamines. A naphthalene-based dianhydride, such as naphthalene-1,4,5,8-tetracarboxylic dianhydride, can be reacted with fluorinated diamines to produce fluorinated polyimides. nih.govacs.org While direct polymerization of a this compound monomer is not widely reported, its derivatives could be functionalized to create monomers for polymerization. For instance, functionalizing the naphthalene core with hydroxyl or amino groups would allow for its incorporation into polyesters or polyamides.

The resulting fluorinated polymers are expected to have low surface energy, leading to hydrophobic and oleophobic coatings. Research on polyfluorinated naphthalene-bis-hydrazimides has shown that these materials exhibit significant hydrophobicity. acs.org The presence of multiple fluorine atoms also contributes to a low refractive index, which is beneficial for optical applications such as anti-reflective coatings.

Table 2: Properties of a Polyfluorinated Naphthalene-bis-hydrazimide Film

| Property | Value |

| Film Thickness | ~26 nm |

| Surface Roughness | 0.3 nm |

| Water Contact Angle | ~70° |

| Crystalline Phase | Monoclinic, P2/c |

| Electron Mobility (μ) | 0.02 cm²/V·s |

| Data for a pentafluorinated naphthalene-bis-hydrazimide derivative, highlighting the properties achievable with fluorinated naphthalene-based polymers. nih.govacs.org |

Organic Field-Effect Transistors (OFETs) and Photo-electronic Materials

Organic field-effect transistors (OFETs) are a cornerstone of modern organic electronics, with applications in flexible displays, sensors, and RFID tags. tcichemicals.comrsc.org The performance of an OFET is highly dependent on the charge-carrier mobility of the organic semiconductor used as the active layer. researchgate.net Electron-deficient molecules are often used as n-type semiconductors in OFETs, facilitating the transport of electrons.

The strong electron-withdrawing nature of the two trifluoromethyl groups in this compound makes its derivatives promising candidates for n-type organic semiconductors. The reduced LUMO level facilitates electron injection from the electrodes and enhances the stability of the material against oxidation. Research on polyfluorinated naphthalene-bis-hydrazimides, including derivatives with trifluoromethyl groups, has demonstrated their potential in solution-grown n-type semiconducting films. nih.govacs.org These films exhibit ordered molecular packing, which is crucial for efficient charge transport.

The photo-electronic properties of materials based on this compound are also of significant interest. The wide bandgap and low-lying LUMO level can be advantageous in photodetectors and other photosensitive devices. Furthermore, the introduction of trifluoromethyl groups can influence the photoluminescence properties of the naphthalene core, potentially leading to applications in organic light-emitting diodes (OLEDs). For example, derivatives of 1,4-bis(trifluoromethyl)benzene have been successfully employed as emitters in efficient TADF-OLEDs. rsc.org

Catalytic Applications and Ligand Design

Beyond materials science, the electronic properties of this compound and its derivatives make them valuable in the field of catalysis, both in photoredox systems and as ligands for metal complexes.

Role as a Component in Photoredox Catalysis Systems

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. semanticscholar.org These systems rely on a photocatalyst that can absorb light and engage in single-electron transfer processes to activate substrates. Organic dyes are often used as photocatalysts, and their redox properties are critical to their function.

Naphthalene diimides (NDIs) are a class of electron-deficient compounds that have been investigated as organic photoredox catalysts. beilstein-journals.org Their electron-deficient nature allows them to act as electron acceptors in their excited state. The introduction of electron-donating groups to the NDI core can shift their absorption into the visible region, making them effective visible-light photocatalysts. beilstein-journals.org

While this compound itself is not a typical photocatalyst, its strong electron-withdrawing character makes it an ideal component for designing new photoredox systems. By functionalizing the this compound core with chromophoric and electron-donating groups, it is possible to create novel photocatalysts with tailored redox potentials. For example, 1,4-bis(diphenylamino)naphthalene has been shown to be a strongly reducing metal-free photoredox catalyst. acs.org The use of a bis(trifluoromethyl)naphthalene core in place of an unsubstituted naphthalene could further enhance the oxidative power of the catalyst in its excited state.

Derivatives as Ligands for Metal-Complex Catalysis

The design of ligands is central to the development of efficient and selective metal-based catalysts. cnr.it Ligands modulate the steric and electronic environment of the metal center, thereby controlling its reactivity and selectivity. The introduction of trifluoromethyl groups into a ligand scaffold can have a profound impact on the properties of the resulting metal complex.

Derivatives of this compound can be designed to act as ligands for a variety of transition metals. The trifluoromethyl groups exert a strong electron-withdrawing effect, which can increase the Lewis acidity of the metal center. This can enhance the catalytic activity of the metal in reactions such as Friedel-Crafts acylations and polymerizations.

Research on trifluoromethylated phenanthroline ligands in copper(I) complexes has shown that the CF3 groups can influence the excited-state dynamics and stability of the complex. nsf.gov The steric bulk of the trifluoromethyl groups can also play a role in controlling the coordination geometry around the metal center, which can be used to induce asymmetry in catalytic reactions. The synthesis of such ligands would involve the functionalization of the this compound core with coordinating groups such as phosphines, amines, or pyridyls. These functionalized ligands could then be reacted with metal precursors to form the desired catalytic complexes.

Utility as Advanced Molecular Probes for Substituent Effects

The unique electronic properties of the this compound scaffold make it and its derivatives highly effective as advanced molecular probes for studying substituent effects in aromatic systems. The two trifluoromethyl (-CF3) groups, being powerful electron-withdrawing groups, significantly amplify the sensitivity of the naphthalene system to electronic perturbations caused by other substituents. researchgate.net This enhanced sensitivity allows for a more nuanced and detailed quantification of the electronic influence of various functional groups attached to the aromatic core.

Researchers utilize these molecules to study the transmission of electronic effects across the naphthalene ring system. researchgate.net By introducing a third substituent (X) at different positions on the this compound core, the resulting changes in the electronic properties of the molecule can be precisely measured and analyzed. These measurements are often correlated with established empirical parameters, such as Hammett-type constants (σ), to provide a quantitative understanding of substituent effects. nih.govwikipedia.org

A primary method for this analysis involves computational chemistry, specifically Density Functional Theory (DFT). nih.gov Theoretical calculations are used to determine the Substituent Effect Stabilization Energy (SESE). SESE quantifies the energetic stabilization (or destabilization) of the molecule due to the electronic interaction between the substituents. nih.govmdpi.com These calculated SESE values are then plotted against empirical Hammett constants (σp, σm), which are derived from experimental data, to establish a linear free-energy relationship. nih.govwikipedia.org

Detailed research has demonstrated that poly(trifluoromethyl)substituted naphthalene derivatives are among the most sensitive molecular probes for substituent effects discovered to date. researchgate.netnih.gov The presence of multiple -CF3 groups enhances the probe's sensitivity to electronic changes. mdpi.com Studies comparing naphthalene-based probes to their benzene (B151609) counterparts have shown that the naphthalene system is a better transmitter of substituent effects. For instance, the sensitivity of a probe, represented by the slope of the SESE vs. σ plot, increases with the number of -CF3 groups attached to the naphthalene ring. mdpi.com

In a study involving mono- and poly(CF3)substituted naphthalene derivatives with various substituents (-Br, -CF3, -CH3, -CHO, -Cl, -CN, -F, -NH2, -NMe2, -NO2, and -OH), a clear dependency was found between the calculated SESE values and the Hammett-type constants. nih.gov This confirms that these naphthalene systems can serve as highly reliable models for quantifying the electronic character of a wide range of functional groups.

The data below illustrates the correlation between the calculated Substituent Effect Stabilization Energy (SESE) and the Hammett constant (σp) for a series of 6-substituted 1,3-bis(trifluoromethyl)naphthalenes.

| Substituent (X) | Hammett Constant (σp) | Calculated SESE (kcal/mol) |

|---|---|---|

| -NMe2 | -0.83 | -11.23 |

| -NH2 | -0.66 | -9.15 |

| -OH | -0.37 | -5.45 |

| -CH3 | -0.17 | -2.51 |

| -F | 0.06 | 0.88 |

| -Cl | 0.23 | 2.98 |

| -Br | 0.23 | 3.11 |

| -CHO | 0.42 | 5.47 |

| -CF3 | 0.54 | 7.21 |

| -CN | 0.66 | 8.87 |

| -NO2 | 0.78 | 10.51 |

The strong linear correlation observed in such studies validates the use of this compound derivatives as superior molecular probes. Their heightened sensitivity allows for a more precise differentiation of the electronic properties of substituents, making them invaluable tools in physical organic chemistry for developing and refining models of chemical reactivity and intermolecular interactions. mdpi.com

Future Research Directions and Emerging Trends

Development of Novel Regioselective Synthetic Strategies

The synthesis of polysubstituted naphthalenes with precise regiochemistry is a significant challenge in organic chemistry. researchgate.net Traditional electrophilic aromatic substitutions often yield mixtures of isomers, making it difficult to isolate pure 1,3-disubstituted products. researchgate.net Future research will focus on developing highly regioselective methods to construct the 1,3-bis(trifluoromethyl)naphthalene framework efficiently.

Key areas of development include:

Directed C–H Activation/Functionalization : This powerful strategy uses a directing group to guide a metal catalyst to a specific C–H bond on the naphthalene (B1677914) core for functionalization. nih.gov Research into new directing groups that can be easily attached and removed will be crucial for synthesizing complex naphthalene derivatives. researchgate.netnih.gov

Radical C–H Trifluoromethylation : The use of radical trifluoromethylation methods is a promising avenue. chemrxiv.org A significant trend is the use of host-guest chemistry, where a molecule like a cyclodextrin (B1172386) encapsulates the naphthalene substrate, sterically shielding certain positions and allowing the trifluoromethylation to occur at specific, unhindered sites. chemrxiv.orgnih.gov This approach can dramatically improve regioselectivity, even on a gram scale. chemrxiv.org

Annulation Reactions : Building the naphthalene ring system from smaller, functionalized precursors is another powerful approach. For example, cationic annulation of benzodiynes promoted by a strong acid like triflic acid can produce highly substituted naphthalenyl triflates, which can then be further functionalized. acs.org

Table 1: Emerging Regioselective Synthetic Strategies

| Synthetic Strategy | Key Features | Potential for 1,3-BTFMN Synthesis |

|---|---|---|

| Directed C–H Activation | Utilizes directing groups to achieve high regioselectivity with metal catalysts. nih.gov | Precise installation of CF₃ groups at the 1 and 3 positions by choosing an appropriate directing group. |

| Cyclodextrin-Mediated C-H Trifluoromethylation | Employs cyclodextrin to form an inclusion complex, controlling regioselectivity via steric hindrance. chemrxiv.org | Selective synthesis of 1,3-BTFMN by protecting other positions within the cyclodextrin cavity. |

Advanced Spectroscopic Probes for Dynamic and Intermolecular Processes

Understanding how this compound interacts with its environment and how its structure changes over time is critical for designing new applications. Advanced spectroscopic techniques, coupled with computational methods, are essential tools for probing these dynamics.

Future research will likely involve:

Far-Infrared (Far-IR) Action Spectroscopy : This technique is particularly useful for studying weak intermolecular interactions. nih.gov For this compound, far-IR spectroscopy could be used to directly observe the vibrational modes associated with its interactions with solvent molecules, other molecules in a co-crystal, or its binding to a surface, revealing insights into the wetting of hydrophobic surfaces. nih.gov

Dynamic NMR Spectroscopy : For molecules with conformational flexibility, dynamic NMR can reveal the rates of self-exchange or other dynamic processes. researchgate.net This could be applied to study the rotational barriers of the CF₃ groups or the dynamics of larger systems incorporating the this compound unit.

Fluorescence Spectroscopy : The naphthalene core is inherently fluorescent. The introduction of CF₃ groups modifies its electronic properties, which in turn affects its fluorescence. Research into how the fluorescence of this compound responds to its environment (e.g., binding to a metal ion or protein) could lead to its development as a selective fluorescent probe. rsc.org

Integration into Hybrid Material Systems and Nanostructures

The robust and electron-deficient aromatic core of this compound makes it an ideal candidate for incorporation into advanced hybrid materials and nanostructures.

Emerging trends in this area include:

Organic Semiconductors : Naphthalene diimides (NDIs), which are related structures, are known for their n-type (electron-transporting) semiconductor properties. nih.gov The strong electron-withdrawing CF₃ groups in this compound can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy, which is a critical parameter for efficient electron injection and transport in organic electronic devices like organic thin-film transistors (OTFTs). nih.gov

Functionalized Nanoparticles : this compound can be used as a ligand or surface modifier for metal nanoclusters. acs.org For instance, gold nanoclusters protected by ligands containing this moiety could exhibit unique optical and catalytic properties. These hybrid materials could serve as recyclable, heterogeneous photocatalysts for various organic transformations. acs.org

Fluorinated Liquid Crystals : The rigid core of the naphthalene unit combined with the properties of the CF₃ groups could be exploited in the design of novel liquid crystalline materials. The fluorinated segments can induce specific packing arrangements and phase behaviors.

Exploration of New Catalytic Cycles and Applications in Sustainable Chemistry

The development of new catalytic reactions and the use of sustainable chemical practices are paramount. This compound can play a role both as a product of and a component in new catalytic systems.

Future research directions include:

Sustainable Trifluoromethylation Reactions : Developing catalytic cycles that use more environmentally benign reagents and conditions is a key goal. For example, bismuth-catalyzed trifluoromethylation under visible light represents a more sustainable alternative to some traditional methods. acs.org Understanding the mechanism, which can involve unusual elementary steps like oxidative addition to a main group element and light-induced homolysis, is crucial for optimizing these systems. acs.org

Recyclable Heterogeneous Catalysts : As mentioned, incorporating the this compound motif into larger structures like gold nanoclusters can lead to heterogeneous photocatalysts. acs.org These catalysts are easily separated from the reaction mixture and can be reused, which is a core principle of green chemistry. acs.org